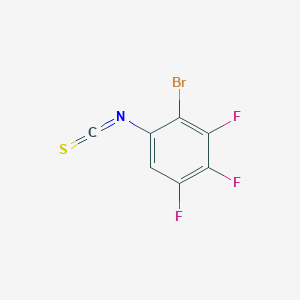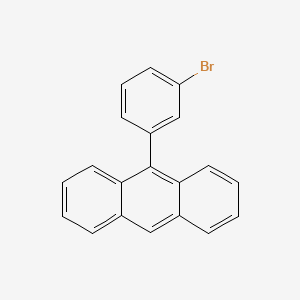![molecular formula C11H20O2 B13716527 2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/no-structure.png)
2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol is a bicyclic compound with the molecular formula C₉H₁₆O₂. This compound features a bicyclo[2.2.1]heptane framework, which is a common structural motif in organic chemistry. The presence of two methyl groups and two hydroxyl groups at the 2 and 3 positions of the bicyclic ring system makes this compound unique and interesting for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The subsequent functionalization of the bicyclic core with methyl and hydroxyl groups can be achieved through selective hydrogenation and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by catalytic hydrogenation and hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation process, while hydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dimethanol: Lacks the methyl groups at the 2 and 3 positions.
2,3-Dimethylbicyclo[2.2.1]heptane: Lacks the hydroxyl groups.
Bicyclo[2.2.1]heptane: The parent compound without any substituents.
Uniqueness
2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol is unique due to the presence of both methyl and hydroxyl groups at specific positions on the bicyclic framework. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H20O2 |
|---|---|
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
[3-(hydroxymethyl)-2,3-dimethyl-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C11H20O2/c1-10(6-12)8-3-4-9(5-8)11(10,2)7-13/h8-9,12-13H,3-7H2,1-2H3 |
InChI-Schlüssel |
BDUUMLWLPDSNDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C2)C1(C)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)


![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)







